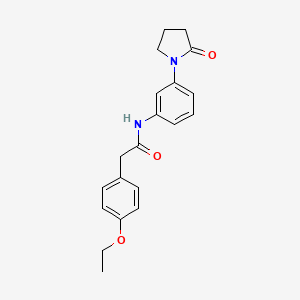

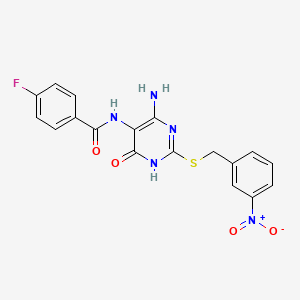

![molecular formula C16H23N3O2 B2366107 N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea CAS No. 860787-05-9](/img/structure/B2366107.png)

N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea, also known as MTBU, is an organic compound that has been studied extensively in the fields of chemistry, biochemistry and medicine. MTBU has been used in numerous laboratory experiments and research studies, primarily due to its unique structure and properties. MTBU is a small, white, crystalline solid with a molecular weight of 339.4 g/mol and a melting point of 52-54°C. It is soluble in water, alcohol, and various organic solvents. It exhibits a variety of biochemical and physiological effects, making it a useful tool for scientists and researchers.

Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives, including our compound of interest, have been investigated for their potential as anticancer agents. Their ability to interfere with cancer cell growth, apoptosis pathways, and angiogenesis makes them promising candidates for cancer therapy . Researchers explore the molecular mechanisms by which these compounds inhibit tumor progression.

α-Glucosidase Inhibition for Diabetes Treatment

The inhibition of α-glucosidase is crucial for managing type 2 diabetes mellitus. Interestingly, our compound serves as a precursor for the synthesis of pyrrolidine alkaloids, such as Radicamines A and B, which exhibit α-glucosidase inhibitory activity . Understanding the structure-activity relationship of indole derivatives aids in designing more effective antidiabetic drugs.

Synthesis of Bioactive Compounds

Indole derivatives play a pivotal role in the synthesis of various bioactive molecules. Researchers have utilized them to create pharmaceuticals, agrochemicals, and other functional materials. For instance, they contribute to the construction of aza-annulated organic semiconducting materials . Investigating their synthetic pathways and reactivity patterns is essential for advancing drug discovery.

Neuropharmacological Research

Given the indole ring’s influence on neurotransmitter systems, researchers study indole derivatives for their neuropharmacological effects. Our compound’s unique structure may interact with serotonin receptors, affecting mood, cognition, and behavior. Understanding these interactions could lead to new treatments for neurological disorders.

Mécanisme D'action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . Therefore, it is likely that this compound also affects multiple biochemical pathways, leading to its diverse biological activities.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound induces a range of molecular and cellular effects.

Propriétés

IUPAC Name |

1-tert-butyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-16(2,3)19-15(20)17-8-7-11-10-18-14-6-5-12(21-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H2,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMSBYRXWQVLAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

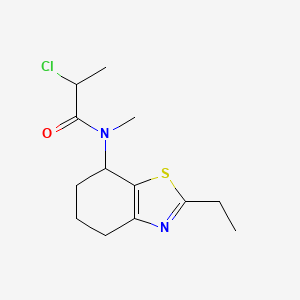

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)

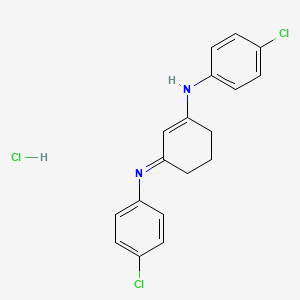

![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)

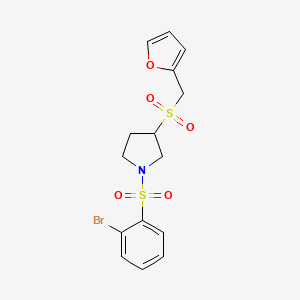

![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)

![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2366047.png)